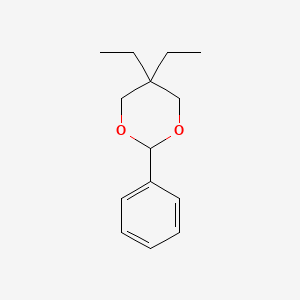

5,5-Diethyl-2-phenyl-1,3-dioxane

Description

General Overview of 1,3-Dioxanes: Historical Context and Fundamental Significance

1,3-Dioxanes are six-membered heterocyclic organic compounds containing two oxygen atoms at positions 1 and 3 of the ring. wikipedia.org Their history is intertwined with the development of modern organic synthesis. The first synthesis of a 1,3-dioxane (B1201747) was for the protection of the 4- and 6-hydroxy groups in pyranose carbohydrates. thieme-connect.de This highlights one of their most fundamental roles in chemistry: as protecting groups for 1,3-diols and carbonyl compounds (aldehydes and ketones). wikipedia.orgthieme-connect.deorganic-chemistry.org

The formation of a 1,3-dioxane ring effectively masks the reactivity of these functional groups, allowing for chemical transformations on other parts of a molecule. thieme-connect.deorganic-chemistry.org These cyclic acetals are generally stable under basic, reductive, and oxidative conditions but are sensitive to acidic conditions, which allows for their removal when the protection is no longer needed. thieme-connect.de The parent 1,3-dioxane can be synthesized from the reaction of formaldehyde (B43269) and 1,3-propanediol. wikipedia.org Substituted 1,3-dioxanes are typically prepared through the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol. wikipedia.orgorganic-chemistry.org

Beyond their use as protecting groups, the 1,3-dioxane structural motif is also found in various natural products, such as those isolated from apple juice and cider. thieme-connect.deacs.org The isomers of dioxane, particularly 1,4-dioxane, have seen significant industrial use, though concerns about its potential carcinogenicity have been raised. wikipedia.org

Structural Characteristics of 5,5-Diethyl-2-phenyl-1,3-Dioxane within the Dioxane Class

The structure of this compound is defined by the 1,3-dioxane ring with specific substitutions. Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric strain. thieme-connect.deresearchgate.net The presence of two C-O bonds, which are shorter than C-C bonds, influences the ring's geometry and the energetic favorability of different conformers. thieme-connect.de

In the case of this compound, the key structural features are:

A phenyl group at the C2 position.

Two ethyl groups at the C5 position.

The substituents' orientation (axial or equatorial) significantly impacts the molecule's stability. For substituents at the C2 position, an equatorial orientation is generally favored to avoid diaxial interactions with axial hydrogens at C4 and C6. thieme-connect.de However, the conformational preference of a phenyl group can be influenced by nonclassical hydrogen bonds. acs.org For substituents at the C5 position, quantum-chemical studies have been used to determine the conformational energies. researchgate.net

The presence of these substituents creates a specific three-dimensional structure that dictates the compound's physical and chemical properties.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H20O2 uni.lu |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 780-85-8 sigmaaldrich.com |

| Appearance | Not specified, but related dioxanes are colorless liquids wikipedia.org |

Research Significance and Academic Relevance of Substituted 1,3-Dioxanes

The rigid, chair-like conformation of substituted 1,3-dioxanes makes them valuable tools in stereochemical analysis. By converting a 1,3-diol into a 1,3-dioxane, the relative configuration of the stereocenters can be more easily determined using techniques like NMR spectroscopy. thieme-connect.de

Substituted 1,3-dioxanes are also significant as intermediates in the synthesis of complex and biologically active molecules. For example, certain 1,3-dioxane derivatives are intermediates in the preparation of compounds that can increase the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is relevant to cystic fibrosis research. academie-sciences.fr Furthermore, enantiomerically pure 1,3-dioxanes have been developed as highly selective ligands for NMDA and σ1 receptors, indicating their potential in medicinal chemistry. acs.org

In the field of materials science, 1,3-dioxane derivatives are being explored for the development of new polymers. For instance, polyurethanes containing 1,3-dioxane-5,5-dimethanol (B1596533) have been shown to have excellent physical properties and are subject to mild degradation, which is relevant for creating more environmentally friendly plastics. researchgate.net The stereoselective synthesis of trans-2,5-disubstituted 1,3-dioxane derivatives is also important for creating liquid-crystal compounds. acs.org

Structure

3D Structure

Properties

CAS No. |

780-85-8 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

5,5-diethyl-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C14H20O2/c1-3-14(4-2)10-15-13(16-11-14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |

InChI Key |

YGWYPRIDROYZLZ-UHFFFAOYSA-N |

SMILES |

CCC1(COC(OC1)C2=CC=CC=C2)CC |

Canonical SMILES |

CCC1(COC(OC1)C2=CC=CC=C2)CC |

Other CAS No. |

780-85-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Diethyl 2 Phenyl 1,3 Dioxane and Analogues

Direct Synthetic Routes to 5,5-Diethyl-2-phenyl-1,3-Dioxane

The most direct and widely employed method for synthesizing this compound involves the reaction between an aldehyde or ketone and a 1,3-diol. wikipedia.org This specific compound is formed from the precursors 2,2-diethyl-1,3-propanediol (B89731) and benzaldehyde (B42025). sigmaaldrich.comchegg.com

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation is the standard procedure for forming 1,3-dioxanes. organic-chemistry.org The reaction mechanism involves the protonation of the carbonyl oxygen of the aldehyde (benzaldehyde) by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chegg.comchegg.com This is followed by a nucleophilic attack from one of the hydroxyl groups of the 1,3-diol (2,2-diethyl-1,3-propanediol). Subsequent intramolecular cyclization involving the second hydroxyl group and the elimination of a water molecule yields the final 1,3-dioxane (B1201747) ring. chegg.com To drive the reaction equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343). organic-chemistry.org Common Brønsted acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄). organic-chemistry.orggoogle.com

Acetalization Reactions from Precursor Diols and Aldehydes

The specific synthesis of this compound is achieved through the acetalization of 2,2-diethyl-1,3-propanediol with benzaldehyde. sigmaaldrich.comchegg.com This reaction follows the general acid-catalyzed condensation mechanism. While specific yield and reaction condition data for this exact compound is sparse in readily available literature, the general method is robust. For comparison, the condensation of diethyl bishydroxymethylmalonate with cyclohexanone (B45756) in toluene under sulfuric acid catalysis can achieve yields greater than 85%. google.com The reaction is typically completed within a few hours at temperatures ranging from 20°C to 80°C. google.com

Table 1: General Conditions for Acid-Catalyzed Acetalization

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Condition | Typical Yield |

|---|---|---|---|---|---|

| 2,2-Diethyl-1,3-propanediol | Benzaldehyde | p-TsOH or H₂SO₄ | Toluene | Azeotropic water removal | >80% (comparative) google.com |

| 1,3-Propanediol | Aldehyde/Ketone | Brønsted/Lewis Acid | Toluene | Reflux with Dean-Stark trap | High organic-chemistry.org |

Advanced Synthetic Strategies for Substituted 1,3-Dioxanes

To improve efficiency, reduce waste, and operate under milder conditions, more advanced catalytic strategies have been developed for the synthesis of 1,3-dioxane analogues. These methods often provide higher yields and selectivity.

Catalytic Approaches in 1,3-Dioxane Synthesis

Modern catalytic approaches are divided into homogeneous and heterogeneous systems, each offering distinct advantages for the synthesis of substituted 1,3-dioxanes.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in the reaction solvent. Lewis acids are effective homogeneous catalysts for acetalization. For instance, metal triflates like cerium(III) triflate (Ce(OTf)₃) can catalyze the formation of acetals under nearly neutral pH conditions, which is advantageous for sensitive substrates. organic-chemistry.org Other examples include palladium complexes, such as those using Pd(OAc)₂ with ligands like DPEphos, which have been used in related syntheses in solvents like 1,4-dioxane. acs.org Iodine has also been reported as an efficient catalyst for converting carbonyl compounds to 1,3-dioxanes under neutral, aprotic conditions. organic-chemistry.org

Heterogeneous catalysts exist in a different phase from the reaction mixture, offering significant practical benefits such as easy separation from the product mixture (e.g., by simple filtration) and the potential for catalyst recycling. google.compreprints.org This aligns with the principles of green chemistry.

Solid acid catalysts are particularly prominent in this area. preprints.org Examples include:

Ion-exchange resins: Sulfonic acid-based resins like Amberlyst-15 are effective and can be easily filtered off after the reaction. google.com

Zeolites and Mesoporous Materials: Materials like Hβ, HZSM-5, and specifically modified mesoporous solids such as ZnAlMCM-41 have shown high activity and selectivity in the synthesis of 1,3-dioxanes. rsc.org The ZnAlMCM-41 catalyst, in particular, is noted for its reusability and high efficiency. rsc.org

Acid-treated clays: Montmorillonite clays, which are acidic, serve as effective and inexpensive solid catalysts for acetal (B89532) formation. google.com

These solid acid catalysts can replace soluble mineral acids, reducing corrosive waste streams and simplifying the purification process, as neutralization steps are often unnecessary. google.compreprints.org

Table 2: Comparison of Advanced Catalytic Systems for 1,3-Dioxane Synthesis

| Catalyst Type | Specific Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous (Lewis Acid) | Cerium(III) triflate | Mild, near-neutral conditions; high chemoselectivity. | organic-chemistry.org |

| Homogeneous (Halogen) | Iodine (I₂) | Neutral, aprotic conditions. | organic-chemistry.org |

| Heterogeneous (Resin) | Amberlyst-15 | Easy separation, reusability. | google.com |

| Heterogeneous (Mesoporous) | ZnAlMCM-41 | High selectivity, reusability, eco-friendly. | rsc.org |

| Heterogeneous (Clay) | Acidic Montmorillonite | Inexpensive, easy separation. | google.com |

Solvent-Free and Green Chemistry Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3-dioxane derivatives to minimize the use of hazardous solvents and reagents. One notable green approach involves conducting the acetalization reaction in an aqueous medium. The synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932), a closely related analogue, has been successfully performed in water. chemistry-online.com The reaction between pentaerythritol (B129877) and benzaldehyde proceeds with good yields in the presence of an acid catalyst, driven by the precipitation of the insoluble product from the aqueous reaction mixture. chemistry-online.com

Another eco-friendly method utilizes a gluconic acid aqueous solution (GAAS) as both a recyclable solvent and catalyst. This system has been effectively used for the tandem Knoevenagel condensation and Michael addition of aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328), demonstrating the potential of bio-based solvents in synthesizing complex dioxane structures. clockss.org While not a strictly solvent-free method, the use of water or GAAS represents a significant move towards more environmentally benign synthetic protocols. chemistry-online.comclockss.org

The table below summarizes a green chemistry approach for a related 1,3-dioxane derivative.

Table 1: Synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane in Water chemistry-online.comchemicalbook.com

| Reactants | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pentaerythritol, Benzaldehyde | Conc. HCl | Water | 35 °C | 1 h | ~80% |

Chemo- and Stereoselective Acetalization Processes

The stereochemistry of the 1,3-dioxane ring is a critical aspect of its synthesis and molecular structure. Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation. thieme-connect.deresearchgate.net Due to steric hindrance, substituents on the ring are thermodynamically more stable in the equatorial position. In the case of 2-substituted-5,5-disubstituted-1,3-dioxanes such as this compound, the phenyl group at the C2 position predominantly occupies the equatorial position to minimize 1,3-diaxial interactions. thieme-connect.deresearchgate.netnih.gov

Chemo- and stereoselective syntheses are employed to control the formation of specific isomers. For instance, the synthesis of pinane-based 2-amino-1,3-diols followed by a regioselective ring closure with benzaldehyde demonstrates a high degree of stereocontrol, leading to the formation of specific pinane-condensed oxazolidines. beilstein-journals.org This highlights how chiral precursors can direct the stereochemical outcome of the final dioxane-type structure. While specific studies on the stereoselective acetalization of 2,2-diethylpropane-1,3-diol with benzaldehyde are not extensively detailed in the provided context, the general principles of conformational analysis strongly suggest the formation of the isomer with the C2-phenyl group in the equatorial position as the major product under thermodynamic control.

Preparation of Functionalized 1,3-Dioxane Derivatives Bearing 5,5-Diethyl-2-phenyl Substitution Pattern

Synthesis via Tris(hydroxymethyl)nitromethane Pathways

Tris(hydroxymethyl)nitromethane is a versatile starting material for the synthesis of functionalized 1,3-dioxane derivatives. This nitro-triol can be prepared through the condensation of nitromethane (B149229) with three equivalents of formaldehyde (B43269) under basic conditions. chemicalbook.com A key application of this precursor is in the synthesis of α-phenyl-N-tert-butyl nitrone derivatives that bear three hydroxyl groups. nih.gov This involves a one-pot reduction of the nitro group to an amino group, followed by condensation with a benzaldehyde derivative. nih.gov

This pathway provides a route to highly functionalized molecules where the core structure can be further modified. The resulting amino-triol can then be cyclized with aldehydes or ketones to form the 1,3-dioxane ring, incorporating a variety of substituents at the C2 position. This methodology allows for the introduction of diverse functionalities onto the 1,3-dioxane scaffold, starting from a simple and accessible precursor.

Knoevenagel Condensation and Michael Addition Routes

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, often followed by a Michael addition, is a powerful tool for constructing complex molecular architectures, including functionalized 1,3-dioxanes. A prominent example is the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org This reaction proceeds via a tandem Knoevenagel condensation and Michael addition of an aromatic aldehyde with two equivalents of 1,3-dioxane-4,6-dione (Meldrum's acid). clockss.org

These reactions can be catalyzed by various bases or, in line with green chemistry, can be performed in eco-friendly solvent systems like gluconic acid aqueous solution. clockss.org This route is particularly useful for creating molecules with multiple carbonyl functionalities, which serve as versatile intermediates for further synthetic transformations. clockss.org

Table 2: Catalysts/Solvents for Knoevenagel-Michael Synthesis of Bis(1,3-dioxane-4,6-dione) Derivatives clockss.org

| Catalyst/Solvent | Advantage |

|---|---|

| NaOH, KOH, Piperidine, Et3N | Traditional basic catalysts |

| Proline | Organocatalyst |

| Gluconic Acid Aqueous Solution (GAAS) | Green, recyclable solvent and catalyst |

Derivatization from Hydroxymethyl Precursors

A common and effective strategy for synthesizing functionalized 1,3-dioxanes involves the derivatization of readily available hydroxymethyl precursors. The compound 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane is a prime example of such a precursor. chemistry-online.comresearchgate.netnih.gov It is synthesized by the acid-catalyzed reaction of pentaerythritol with benzaldehyde. chemistry-online.comnih.gov

The two primary hydroxyl groups at the C5 position of this precursor are available for a wide range of subsequent chemical modifications. These hydroxyl groups can be esterified, etherified, or converted into other functional groups, allowing for the synthesis of a diverse library of C5-functionalized 2-phenyl-1,3-dioxane (B8809928) derivatives. This modular approach is highly valuable in medicinal chemistry and materials science for creating new compounds with tailored properties. For instance, these precursors have been used to synthesize novel modulators to overcome multidrug resistance in cancer cells. nih.gov

Molecular Structure, Stereochemistry, and Conformational Analysis of 5,5 Diethyl 2 Phenyl 1,3 Dioxane

Ring Conformation and Preferred Orientations

The conformational landscape of 5,5-Diethyl-2-phenyl-1,3-dioxane is dominated by the inherent preferences of the 1,3-dioxane (B1201747) ring, significantly modulated by its substituents.

Chair, Twist-Boat, and Other Conformations

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize angular and torsional strain. pearson.com This chair form is significantly more stable than other potential conformations such as the twist-boat, boat, or half-chair. Computational studies on the parent 1,3-dioxane and its derivatives have shown that the chair conformer is the global minimum on the potential energy surface. researchgate.net The energy barrier to ring inversion from one chair form to another proceeds through higher-energy transition states, including twist and boat forms. For the parent 1,3-dioxane, the chair conformer is estimated to be substantially more stable than the 2,5-twist conformer, with a calculated energy difference of approximately 5 to 6 kcal/mol. researchgate.net

The presence of bulky substituents, as in this compound, further stabilizes the chair conformation relative to more flexible forms. The twist-boat conformation, while a local minimum on the potential energy surface for some dioxanes, is generally of higher energy and thus less populated at equilibrium. researchgate.net

Equatorial and Axial Preferences of Substituents at C-2 and C-5

At the C-2 position, a phenyl group generally shows a strong preference for the equatorial orientation. nih.govresearchgate.net This preference is driven by the minimization of steric hindrance. An axial phenyl group would experience significant 1,3-diaxial interactions with the axial protons at C-4 and C-6, leading to considerable steric strain. X-ray crystallographic studies of related compounds, such as 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932), confirm that the 2-phenyl substituent occupies an equatorial position in the solid state. nih.govresearchgate.net While the anomeric effect can favor an axial position for electronegative substituents at C-2, the steric bulk of the phenyl group typically outweighs this electronic preference. wikipedia.orgrsc.org

Influence of Diethyl and Phenyl Substituents on Ring Dynamics

The substituents at C-2 and C-5 collaboratively dictate the dynamic properties of the 1,3-dioxane ring in this compound. The gem-diethyl groups at C-5 create what is known as an anancomeric system—a conformationally locked ring. The barrier to interconversion between the two identical chair forms is significant. For the analogous 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the interconversion barrier was determined to be 8.9 kcal/mol. researchgate.net

| Compound | Conformation/Isomer | Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,3-Dioxane | Chair vs. 2,5-Twist | ΔE | ~5.0 - 6.0 | researchgate.net |

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | Chair-Chair Interconversion | ΔG‡ | 8.9 | researchgate.net |

| 2-Substituted-1,4-dioxanes | Anomeric Effect (LFER slope) | - | 6.19 | nih.gov |

Stereochemical Aspects

While this compound itself is an achiral molecule, a discussion of stereoisomerism is crucial for understanding the broader class of substituted 1,3-dioxanes.

Cis-Trans Isomerism in Dioxane Systems

Cis-trans isomerism, a form of diastereomerism, is common in disubstituted cyclic systems, including 1,3-dioxanes. It arises when two substituents are attached to different carbon atoms of the ring. For example, in a 2,5-disubstituted 1,3-dioxane, the substituents can be on the same side of the ring (cis) or on opposite sides (trans).

In the case of this compound, cis-trans isomerism with respect to the substituents on the ring is not possible because the two ethyl groups are attached to the same carbon atom (C-5). However, if one of the ethyl groups were different, or if there were a single substituent at C-5, cis-trans isomers with respect to the C-2 phenyl group would exist. For instance, in 2-methyl-5-tert-butyl-1,3-dioxane, the cis isomer has the methyl and tert-butyl groups on the same side of the ring, while the trans isomer has them on opposite sides. youtube.com The relative stability of these isomers is determined by the energetic cost of placing substituents in axial versus equatorial positions.

Enantiomeric Considerations in Asymmetrically Substituted Derivatives

The parent molecule, this compound, is achiral. It possesses a plane of symmetry that passes through C-2, C-5, and the two oxygen atoms, bisecting the phenyl ring. Therefore, it does not have a non-superimposable mirror image and is not optically active.

However, chirality can be introduced into this system through substitution. If the two substituents at C-5 were different (e.g., a methyl and an ethyl group), C-5 would become a stereocenter. Similarly, if the phenyl group at C-2 were replaced by a non-symmetrical group, or if the phenyl group itself contained a chiral center, the molecule could become chiral.

Conformational Isomerization Pathways and Energy Barriers

The conformational dynamics of this compound are characterized by two primary modes of motion: the inversion of the dioxane ring and the internal rotation of the phenyl group. These processes are associated with specific energy barriers that dictate the molecule's flexibility and preferred spatial arrangement.

Inversion Barriers and Ring Flipping Dynamics

The 1,3-dioxane ring in this compound, much like cyclohexane, preferentially adopts a chair conformation to minimize angular and torsional strain. This chair conformation can undergo a process of ring inversion, transitioning through higher-energy twist and boat conformations to an inverted chair form. Due to the symmetrical 5,5-diethyl substitution, the two chair conformers are degenerate in energy.

Barriers to Internal Rotation of the Phenyl Group

While a specific value for the rotational barrier of the phenyl group in this compound has not been reported, studies on related compounds suggest that this barrier is relatively low. Calorimetric and X-ray studies on the parent 2-phenyl-1,3-dioxane (B8809928) have suggested an "effectively free rotation" for the equatorial phenyl group. Furthermore, a study on 2-(3,5-dichlorophenyl)-1,3-dioxane, a structurally analogous compound, reported a low twofold barrier to rotation of approximately 0.85 ± 0.3 kcal/mol. It is therefore highly probable that the phenyl group in this compound also experiences a low barrier to internal rotation, allowing it to readily adopt various rotational conformations at room temperature.

| Process | Related Compound | Method | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Ring Inversion | 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | Low-Temperature NMR | 8.9 | researchgate.net |

| Phenyl Group Rotation | 2-(3,5-Dichlorophenyl)-1,3-dioxane | J Method (NMR) | 0.85 ± 0.3 |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline state is governed by a delicate balance of intermolecular forces. For this compound, the absence of strong hydrogen-bonding capabilities means that weaker interactions dictate its solid-state assembly.

Hydrogen Bonding Networks in Crystalline States

The molecular structure of this compound lacks hydrogen bond donor groups (such as -OH or -NH). Consequently, in its pure crystalline form, it is incapable of forming traditional hydrogen bonding networks, which are a dominant directional force in the crystal packing of many organic molecules.

This stands in stark contrast to structurally similar 1,3-dioxane derivatives that possess hydroxyl functionalities. For example, the crystal structure of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane reveals that adjacent molecules are linked by O-H···O hydrogen bonds, forming a chain-like supramolecular structure. nih.gov Similarly, (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, another related compound, exhibits intermolecular O-H···O hydrogen bonds that connect four molecules into a tetrameric unit in the solid state. asianpubs.org The absence of such groups in the title compound necessitates that other, weaker forces govern its crystal packing.

Spectroscopic Elucidation and Characterization of 5,5 Diethyl 2 Phenyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5,5-diethyl-2-phenyl-1,3-dioxane, ¹H and ¹³C NMR would provide critical information about its molecular framework, including the stereochemistry of the dioxane ring.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the phenyl group, the methine proton at the 2-position, the methylene (B1212753) protons of the dioxane ring at the 4- and 6-positions, and the protons of the two ethyl groups at the 5-position.

Phenyl Protons: The protons on the phenyl ring would typically appear in the aromatic region, around δ 7.2-7.5 ppm. The exact chemical shifts and multiplicity would depend on the electronic environment and potential restricted rotation of the phenyl ring.

Methine Proton (H-2): The proton at the C-2 position, being attached to a carbon flanked by two oxygen atoms, would be significantly deshielded and is expected to resonate as a singlet at approximately δ 5.0-5.5 ppm.

Dioxane Ring Methylene Protons (H-4, H-6): The 1,3-dioxane (B1201747) ring typically adopts a chair conformation. In a static chair, the axial and equatorial protons at C-4 and C-6 would be chemically non-equivalent. This would lead to two distinct signals, likely appearing as complex multiplets or an AB quartet system due to geminal and vicinal coupling. The axial protons are generally found at a higher field (more shielded) compared to the equatorial protons.

Ethyl Group Protons: The two ethyl groups at the C-5 position would each give rise to a quartet for the methylene protons (–CH₂–) and a triplet for the methyl protons (–CH₃). Due to the symmetry of the substitution at C-5, these may appear as a single set of quartet and triplet signals.

Expected ¹H NMR Data (Predicted)

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| H-2 | 5.0 - 5.5 | Singlet |

| H-4, H-6 (axial) | 3.5 - 4.0 | Multiplet/d |

| H-4, H-6 (equatorial) | 4.0 - 4.5 | Multiplet/d |

| -CH₂- (ethyl) | 1.0 - 1.5 | Quartet |

Note: This table is predictive and not based on experimental data.

Stereochemical assignments would be confirmed by analyzing the coupling constants (J-values). For instance, the coupling between axial and equatorial protons on adjacent carbons (Jax-eq) is typically smaller than the coupling between two axial protons (Jax-ax).

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule.

Phenyl Carbons: The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm). The ipso-carbon (attached to the dioxane ring) would have a distinct chemical shift from the ortho, meta, and para carbons.

Acetal (B89532) Carbon (C-2): The carbon at the 2-position, bonded to two oxygen atoms, would be highly deshielded, with an expected chemical shift in the range of δ 95-105 ppm.

Dioxane Ring Carbons (C-4, C-6): These equivalent carbons would show a single resonance, typically in the δ 60-70 ppm region.

Quaternary Carbon (C-5): The spiro-carbon at the 5-position would appear as a singlet in a proton-decoupled spectrum, with a chemical shift around δ 30-40 ppm.

Ethyl Group Carbons: The methylene carbons of the ethyl groups would resonate around δ 20-30 ppm, while the methyl carbons would be found at a higher field, around δ 5-15 ppm.

Expected ¹³C NMR Data (Predicted)

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C, CH) | 125 - 140 |

| C-2 | 95 - 105 |

| C-4, C-6 | 60 - 70 |

| C-5 | 30 - 40 |

| -CH₂- (ethyl) | 20 - 30 |

Note: This table is predictive and not based on experimental data.

To unambiguously assign the proton and carbon signals and to study the conformation of the molecule, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the axial and equatorial protons at C-4 and C-6, and between the methylene and methyl protons of the ethyl groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, which is crucial for determining the stereochemistry. For example, a NOESY spectrum could show correlations between the axial protons at C-4/C-6 and the axial protons of one of the ethyl groups, confirming their relative orientation in the chair conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key expected absorptions would be:

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching would give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The most characteristic feature would be the strong C-O stretching vibrations of the acetal group, expected in the 1200-1000 cm⁻¹ region.

Aromatic Bending: Out-of-plane C-H bending vibrations for the monosubstituted phenyl ring would appear in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Expected IR Absorption Bands (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Acetal) | 1200 - 1000 | Strong |

Note: This table is predictive and not based on experimental data.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule.

The molecular weight of this compound is 220.30 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 220.

The fragmentation pattern would likely involve the following characteristic losses:

Loss of an ethyl group: A peak at m/z 191 ([M-C₂H₅]⁺) would be expected from the cleavage of one of the ethyl groups at the 5-position.

Loss of the phenyl group: A fragment at m/z 143 ([M-C₆H₅]⁺) could be observed.

Cleavage of the dioxane ring: The ring could undergo various cleavage pathways. A common fragmentation for phenyl-substituted acetals is the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105, or a related oxonium ion.

Formation of the tropylium (B1234903) ion: The phenyl group could rearrange to the stable tropylium cation at m/z 91.

HRMS would be used to determine the exact mass of the molecular ion and its fragments with high precision. This would allow for the unambiguous determination of the elemental composition of each ion, confirming the molecular formula of the parent compound and its fragments. For example, an exact mass measurement of the molecular ion would confirm the formula C₁₄H₂₀O₂.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) |

| 2,5-disubstituted-1,3-dioxanes |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities or other components in a mixture, while the mass spectrometer provides information about its molecular weight and structural fragments.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (C₁₄H₂₀O₂, MW = 220.31 g/mol ). uni.lu The fragmentation pattern is dictated by the structure, which combines a phenyl group, a 1,3-dioxane ring, and two ethyl substituents. Key fragmentation pathways for similar cyclic acetals and ethers often involve alpha-cleavage (cleavage of a C-C bond adjacent to an oxygen atom) and ring fragmentation. libretexts.orgmiamioh.edu

Expected fragmentation for this compound would include:

Loss of an ethyl radical (•C₂H₅, 29 Da) to yield a significant peak at m/z 191.

Cleavage of the dioxane ring, which can lead to various fragment ions. For instance, ions related to benzaldehyde (B42025) (C₆H₅CHO, 106 Da) or the phenyl group (C₆H₅⁺, 77 Da) are anticipated due to the stability of the aromatic ring.

The base peak in the mass spectrum of the parent 1,3-dioxane is the [M-1]⁺ ion. docbrown.info A similar loss of a hydrogen atom from the this compound molecular ion could produce an ion at m/z 219.

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule provide further insight into its mass spectrometric behavior. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 221.15361 |

| [M+Na]⁺ | 243.13555 |

| [M-H]⁻ | 219.13905 |

| [M+NH₄]⁺ | 238.18015 |

| [M+K]⁺ | 259.10949 |

| [M]⁺ | 220.14578 |

Data sourced from PubChem. uni.lu

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal complexes. For a diamagnetic molecule like this compound in its ground state, ESR spectroscopy is not directly applicable as it lacks unpaired electrons.

However, ESR could be a valuable tool in studies involving the generation of radical intermediates from this compound. For example, if this compound were subjected to conditions that induce homolytic bond cleavage (e.g., high temperatures or UV irradiation) or if it were involved in a reaction mechanism proceeding via radical pathways, ESR could be used to detect and characterize the resulting radical species. Research on related catalytic reactions has utilized radical scavengers to confirm the involvement of radical intermediates, a context where ESR would be highly relevant. acs.org To date, no specific ESR studies have been published for this compound itself.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction

While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, extensive data exists for the closely related compound 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (C₁₂H₁₆O₄). nih.govresearchgate.net The structural findings for this analog provide a strong basis for predicting the solid-state conformation of this compound.

The study of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane revealed that the 1,3-dioxane ring adopts a stable chair conformation . nih.govresearchgate.net In this conformation, the bulky phenyl substituent at the C2 position occupies an equatorial position to minimize steric strain. nih.gov It is highly probable that this compound would adopt an identical conformation, with its phenyl group also in the equatorial position.

The crystallographic data for the analog compound are summarized below.

Table 2: Crystal Data and Structure Refinement for 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₆O₄ |

| Formula Weight | 224.25 g/mol |

| Temperature | 173 K |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.2654 (4) |

| b (Å) | 10.4593 (6) |

| c (Å) | 34.5285 (19) |

| Volume (ų) | 2262.7 (2) |

| Z | 8 |

| R-factor (R[F² > 2σ(F²)]) | 0.066 |

Data sourced from Acta Crystallographica Section E. nih.gov

Powder X-ray Diffraction Techniques

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. If this compound is synthesized as a crystalline powder, PXRD would be an essential technique for its characterization. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase.

The primary applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental powder pattern to a database or a pattern calculated from single-crystal data would confirm the identity of the synthesized material.

Purity Assessment: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities in the sample.

Analysis of Crystallinity: Broadening of the diffraction peaks can provide information about crystallite size and lattice strain.

Reactivity Profiles and Reaction Mechanisms of 5,5 Diethyl 2 Phenyl 1,3 Dioxane

Acetal (B89532) Hydrolysis and Deprotection Strategies

The primary reaction of 2-phenyl-1,3-dioxanes is their hydrolysis to regenerate the parent carbonyl (benzaldehyde) and 1,3-diol (2,2-diethyl-1,3-propanediol). This reaction is the basis of its use as a protecting group for diols or aldehydes and is most commonly achieved under acidic conditions.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxanes proceeds through a well-established multi-step mechanism. The process is initiated by the protonation of one of the dioxane oxygen atoms by a hydronium ion, which increases the electrophilicity of the acetal carbon (C-2). youtube.com This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate and release one of the alcohol groups. viu.ca This carbocation is stabilized by the adjacent oxygen atom and the phenyl group. Subsequently, a water molecule acts as a nucleophile, attacking the oxocarbenium ion. Deprotonation of the resulting intermediate yields a hemiacetal. Further protonation of the remaining original dioxane oxygen, followed by elimination of the second alcohol moiety and attack by another water molecule, ultimately leads to the formation of benzaldehyde (B42025) and the corresponding 1,3-diol. youtube.com The entire process is reversible, with the forward reaction (hydrolysis) favored by the presence of excess water. organic-chemistry.org

Studies on substituted 2-phenyl-1,3-dioxanes have shown that the rate of hydrolysis is significantly influenced by substituents on the phenyl ring. Electron-donating groups accelerate the reaction by stabilizing the intermediate carbocation, while electron-withdrawing groups have the opposite effect.

Catalytic Cleavage Methods

While simple acid catalysis is common, various milder and more selective methods have been developed for the deprotection of 1,3-dioxanes, which are crucial in complex, multi-step syntheses to avoid the degradation of sensitive functional groups. organic-chemistry.org These catalytic methods often offer higher yields and chemoselectivity.

Several Lewis acids have been employed as catalysts. For instance, cerium(III) triflate (Ce(OTf)₃) in wet nitromethane (B149229) provides an effective and nearly neutral condition for the cleavage of acetals and ketals. organic-chemistry.org Zirconium tetrachloride (ZrCl₄) is another highly efficient and chemoselective catalyst for this transformation. organic-chemistry.org

Iodine has also been utilized as a mild and effective catalyst for the deprotection of both cyclic and acyclic acetals under neutral, aprotic conditions. organic-chemistry.org Another notable method involves the use of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can achieve quantitative conversion of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde rapidly at moderate temperatures. organic-chemistry.org

| Catalyst System | Solvent | Conditions | Notes | Reference |

| Cerium(III) triflate (cat.) | Nitromethane (wet) | Room Temperature | High yields and selectivity, nearly neutral pH. | organic-chemistry.org |

| Iodine (cat.) | Aprotic solvents | Neutral conditions | Convenient, excellent yields within minutes. | organic-chemistry.org |

| Zirconium tetrachloride (cat.) | Aprotic solvents | Mild conditions | Highly efficient and chemoselective. | organic-chemistry.org |

| NaBArF₄ (cat.) | Water | 30 °C | Rapid and quantitative for related dioxolanes. | organic-chemistry.org |

Reactions Involving the Dioxane Ring System

Beyond simple hydrolysis, the 1,3-dioxane (B1201747) ring itself can participate in various transformations, including ring-opening reactions and functionalization at its peripheral positions.

Ring-Opening Reactions and Subsequent Derivatization

Reductive cleavage of the 1,3-dioxane ring provides a pathway to mono-protected 1,3-diols, a synthetically valuable transformation. A common reagent system for this is lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.com The mechanism involves the formation of an oxocarbenium ion intermediate, similar to acid hydrolysis, which is then reduced by a hydride transfer. cdnsciencepub.com The regioselectivity of the ring opening in unsymmetrical dioxanes is influenced by steric and electronic factors, often with the hydride attacking the less hindered carbon atom or leading to the more stable primary alcohol. Studies comparing 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that the former undergo reductive cleavage faster, an effect attributed to the greater ease of forming the planar oxocarbenium ion from the more strained five-membered ring. cdnsciencepub.com

Another approach involves the use of TiCl₄–LiAlH₄, which can lead to different products depending on the substrate. While acetals from aromatic aldehydes can undergo reductive coupling, those from aliphatic carbonyls typically yield ethers via reductive dealkoxylation. deepdyve.com

Functionalization at Peripheral Positions (e.g., C-5)

The C-5 position of the 1,3-dioxane ring, bearing the two ethyl groups in the title compound, is generally unreactive. However, functionalization can be introduced by starting with a substituted diol. For example, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932), synthesized from pentaerythritol (B129877) and benzaldehyde, contains reactive hydroxyl groups at the C-5 position that can be used for further derivatization. nih.govresearchgate.net These precursor compounds are useful in organic synthesis. nih.gov

Furthermore, studies on anancomeric 2-tert-butyl-5-aryl-1,3-dioxanes have been conducted to investigate conformational effects. nih.gov These studies involve the synthesis of various C-5 substituted derivatives, demonstrating that this position is accessible for introducing a range of groups to probe structure-activity or structure-property relationships. nih.gov In a different context, a 1,3-dioxane acetal has been used as a protecting group for an aldehyde function attached to the C-5 position of an isoxazole (B147169) ring, which then underwent direct fluorination. The subsequent deprotection of the acetal yielded the functionalized aldehyde, showcasing the dioxane's role in enabling transformations elsewhere in the molecule. academie-sciences.fr

Reactivity of 1,3-Dioxan-5-one (B8718524) Analogues and Enolate Chemistry

Analogues of the title compound where the C-5 methylene (B1212753) group is replaced by a carbonyl group, i.e., 1,3-dioxan-5-ones, exhibit a rich and distinct reactivity profile centered on enolate chemistry. These compounds serve as synthetic equivalents of 1,3-dihydroxyacetone. usask.ca

Deprotonation of 1,3-dioxan-5-ones at the C-4 position is readily achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to form the corresponding lithium enolate. cdnsciencepub.comcdnsciencepub.com Other enolates, such as boron and titanium enolates, can also be generated. usask.ca A competing reaction during deprotonation with LDA can be the reduction of the carbonyl group to a hydroxyl, yielding a 1,3-dioxan-5-ol. cdnsciencepub.comcdnsciencepub.com

These enolates are potent nucleophiles and undergo characteristic reactions. A key application is their use in aldol (B89426) addition reactions with various aldehydes. cdnsciencepub.comresearchgate.net The stereochemical outcome of these reactions is of significant interest. Lithium enolates of 2,2-disubstituted-1,3-dioxan-5-ones generally exhibit high threo-(or anti)-selectivity in their reactions with aldehydes, a result that can be rationalized using the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. cdnsciencepub.comharvard.edu

The stereoselectivity can be influenced by the choice of the enolate counterion. For example, while lithium and boron enolates of 2-substituted-1,3-dioxan-5-ones provide anti-aldols, the corresponding titanium enolates can furnish the syn-aldols. usask.ca This control over stereochemistry makes 1,3-dioxan-5-ones valuable chiral building blocks in the synthesis of complex polyoxygenated molecules like ketoses. usask.caresearchgate.net

| Dioxanone Derivative | Enolate | Aldehyde | Diastereoselectivity (anti:syn or threo:erythro) | Reference |

| 2,2-Dimethyl-1,3-dioxan-5-one | Boron | Benzaldehyde | 96:4 | researchgate.net |

| 2,2-Dimethyl-1,3-dioxan-5-one | Lithium | Isobutyraldehyde | >95:5 | researchgate.net |

| 2-tert-Butyl-2-methyl-1,3-dioxan-5-one | Lithium | Cyclohexanecarboxaldehyde | >95:5 (threo) | cdnsciencepub.com |

| 2-Substituted-1,3-dioxan-5-one | Titanium | Various | Predominantly syn | usask.ca |

Deprotonation and Lithium Enolate Formation

While 5,5-diethyl-2-phenyl-1,3-dioxane itself does not possess acidic protons that are readily removed to form a synthetically useful enolate, the analogous 1,3-dioxan-5-one systems provide significant insight into the potential for enolate generation within the dioxane framework. The deprotonation of 1,3-dioxan-5-ones, which are structurally related, has been studied and demonstrates the feasibility of forming lithium enolates from such systems. cdnsciencepub.com

The formation of a lithium enolate from a 1,3-dioxan-5-one is typically achieved using a strong, non-nucleophilic base to prevent addition to the carbonyl group. bham.ac.uklibretexts.orglibretexts.org Lithium diisopropylamide (LDA) is a commonly employed base for this purpose, effectively converting the ketone to its lithium enolate. cdnsciencepub.comlibretexts.org However, a competing reaction can be the reduction of the carbonyl group by the hydride transferred from the LDA, leading to the corresponding alcohol. cdnsciencepub.com For 1,3-dioxan-5-ones, this reduction is less pronounced in ketal derivatives (2,2-dialkyl-substituted) compared to acetal derivatives (2-alkyl-substituted). cdnsciencepub.com

When lithium enolates of 1,3-dioxan-5-ones are formed, quenching with water can lead to the formation of self-aldol products. cdnsciencepub.com

Table 1: Bases for Enolate Formation from Ketones

| Base | pKa of Conjugate Acid | Common Solvent | Notes |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | ~36 | Tetrahydrofuran (THF) | Widely used for complete and rapid enolate formation. libretexts.orglibretexts.org |

| Sodium Hydride (NaH) | >45 | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Heterogeneous reaction, produces H₂ gas. libretexts.org |

Aldol Reactions and Other Carbonyl Transformations

The lithium enolates generated from 1,3-dioxan-5-ones are potent nucleophiles that readily participate in aldol reactions with various aldehydes. cdnsciencepub.comresearchgate.net These reactions are a powerful tool for carbon-carbon bond formation and have been shown to proceed with a high degree of stereoselectivity. The stereochemical outcome of these aldol additions can often be predicted using the Zimmerman-Traxler model, which considers the chair-like transition state of the six-membered ring formed between the enolate and the aldehyde. cdnsciencepub.comwikipedia.org

For instance, the lithium enolates of 2,2-dimethyl- and 2-tert-butyl-2-methyl-1,3-dioxan-5-one exhibit high threo-selectivity in their reactions with aldehydes, achieving diastereoselectivities greater than 95:5. cdnsciencepub.com Boron enolates of 1,3-dioxan-5-ones have also been shown to react with aldehydes to selectively produce the anti-aldol product. researchgate.net These reactions provide a pathway to complex, highly functionalized molecules, including derivatives of monosaccharides. researchgate.net

Table 2: Diastereoselectivity in Aldol Reactions of 1,3-Dioxan-5-one Enolates

| Dioxanone Substituent (C2) | Enolate Type | Aldehyde | Diastereomeric Ratio (anti:syn or threo:erythro) | Reference |

|---|---|---|---|---|

| 2,2-Dimethyl | Lithium | Benzaldehyde | High threo-selectivity | cdnsciencepub.com |

| 2-tert-Butyl-2-methyl | Lithium | Various aldehydes | >95:5 (threo:erythro) | cdnsciencepub.com |

Oxidative and Reductive Transformations

The 1,3-dioxane ring in this compound is susceptible to both oxidative and reductive cleavage, providing methods for deprotection or transformation into other functional groups.

Reductive Cleavage: The reductive cleavage of 2-phenyl-1,3-dioxanes can be accomplished using reducing agents such as a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). cdnsciencepub.com This reaction proceeds through the formation of an intermediate oxocarbonium ion. cdnsciencepub.com The rate of reduction of 1,3-dioxanes is generally slower than that of the corresponding five-membered 1,3-dioxolanes. cdnsciencepub.comcdnsciencepub.com The presence of the phenyl group at the C2 position facilitates this cleavage. cdnsciencepub.com The regioselectivity of the ring opening can be influenced by substituents on the dioxane ring. researchgate.net

Oxidative Cleavage: The 1,3-dioxane ring is generally stable to mild oxidizing agents. thieme-connect.de However, under more forceful conditions, oxidative cleavage can occur. For example, various acetals, including 1,3-dioxanes, can be oxidized to esters using molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt(II) acetate (B1210297) co-catalyst. organic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (mCPBA), particularly in the presence of Lewis acids, can also cleave the acetal. organic-chemistry.org Furthermore, perchloric acid (HClO₄) in dichloromethane (B109758) has been reported to cleave acetals. organic-chemistry.org

Regioselective and Enantioselective Functionalization

The strategic functionalization of the this compound scaffold can be achieved with high levels of regioselectivity and enantioselectivity through the use of modern synthetic methodologies.

Orthogonal Protecting Group Strategies

The 2-phenyl-1,3-dioxane (B8809928) moiety itself serves as a benzylidene acetal, a common protecting group for 1,3-diols in organic synthesis. thieme-connect.de Its utility in orthogonal protecting group strategies stems from its specific cleavage conditions. organic-chemistry.orgbham.ac.uk An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others. thieme-connect.de

The benzylidene acetal is stable under basic, nucleophilic, and many reductive and oxidative conditions, but it is readily cleaved by acid catalysis or hydrogenolysis. thieme-connect.de This allows it to be used in concert with other protecting groups such as silyl (B83357) ethers (e.g., TBDMS, TIPS), which are cleaved by fluoride (B91410) ions, or acyl groups (e.g., acetate, benzoate), which are removed by base-catalyzed hydrolysis. thieme-connect.de This orthogonality is crucial in the multistep synthesis of complex molecules like carbohydrates and polyketides. bham.ac.uknih.gov

Table 3: Orthogonal Protecting Groups

| Protecting Group | Protected Group | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Benzylidene Acetal | 1,3-Diol | H⁺ (acid), H₂/Pd (hydrogenolysis) | Silyl ethers, Acyl groups |

| tert-Butyldimethylsilyl (TBDMS) Ether | Alcohol | F⁻ (e.g., TBAF) | Benzylidene acetals, Acyl groups |

| Acetate (Ac) Ester | Alcohol | OH⁻ (base) | Benzylidene acetals, Silyl ethers |

Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com While there are no specific reports on using this compound as a chiral auxiliary, the general principle involves forming a dioxane from a chiral 1,3-diol. This chiral dioxane can then direct the stereochemistry of reactions at a prochiral center within the molecule. nih.govnih.govbath.ac.uk

Asymmetric catalysis provides another powerful avenue for enantioselective functionalization. The enantioselective deprotonation of symmetrical 1,3-dioxan-5-ones using chiral lithium amide bases has been shown to produce chiral enolates with high enantiomeric excess (up to 90% ee). researchgate.net These chiral enolates can then react with electrophiles to yield enantiomerically enriched products. cdnsciencepub.comresearchgate.net

Furthermore, the development of asymmetric catalytic methods for the synthesis of related cyclic acetals, such as 1,3-dioxoles and dihydro-1,3-dioxepines, using chiral rhodium or nickel catalysts, suggests the potential for similar strategies to be applied to the synthesis of chiral 1,3-dioxanes. rsc.orgsemanticscholar.orgorganic-chemistry.org These methods often involve cycloaddition reactions where the chiral catalyst controls the facial selectivity of the approach of the reacting partners. rsc.orgnih.gov

Theoretical and Computational Studies on 5,5 Diethyl 2 Phenyl 1,3 Dioxane

Quantum Chemical Calculations

Quantum chemical calculations, particularly Ab Initio and Density Functional Theory (DFT) methods, have been instrumental in providing a detailed understanding of the electronic and structural properties of 5,5-Diethyl-2-phenyl-1,3-dioxane at the atomic level.

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure

Ab Initio and DFT calculations have been utilized to investigate the electronic structure of this compound. These studies typically involve geometry optimization of the various possible conformers of the molecule, followed by the calculation of electronic properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

For instance, calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to determine the optimized geometries and relative energies of the chair and twist-boat conformations. researchgate.netsemanticscholar.org The presence of the bulky diethyl groups at the C5 position and the phenyl group at the C2 position significantly influences the electronic distribution within the 1,3-dioxane (B1201747) ring. Natural Bond Orbital (NBO) analysis is often performed to investigate hyperconjugative interactions, such as those between the oxygen lone pairs and the antibonding orbitals of adjacent C-C and C-H bonds, which contribute to the conformational stability. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

A significant application of quantum chemical calculations for this compound is the prediction of its spectroscopic parameters, which can be directly compared with experimental data for structural validation. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J).

Theoretical predictions of ¹H and ¹³C NMR chemical shifts for the different protons and carbons in the molecule can help in the assignment of complex experimental spectra, especially for distinguishing between axial and equatorial protons and carbons. docbrown.infodocbrown.info For example, the chemical shifts of the axial and equatorial protons at C4 and C6 are expected to be different due to their distinct magnetic environments, a feature that can be accurately modeled.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for the chair conformation of this compound, based on typical values for related compounds. docbrown.info

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 101.5 |

| C4/C6 | 70.8 |

| C5 | 35.2 |

| C (ethyl, CH₂) | 24.1 |

| C (ethyl, CH₃) | 8.5 |

| C (phenyl, ipso) | 138.0 |

| C (phenyl, ortho) | 128.5 |

| C (phenyl, meta) | 129.3 |

| C (phenyl, para) | 128.9 |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum chemical methods provide high accuracy for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of larger molecules like this compound over longer timescales.

Conformational Energy Landscape Exploration

MM methods, using force fields such as MMFF94 or AMBER, can efficiently scan the potential energy surface to identify low-energy conformers. For this compound, the primary interest lies in the relative energies of the chair conformation, with the phenyl group in either an axial or equatorial position, and various twist-boat conformers. researchgate.net The bulky diethyl groups at the C5 position generally disfavor ring inversion, leading to a more rigid chair conformation compared to unsubstituted 1,3-dioxane. researchgate.net

Analysis of Ring Dynamics and Internal Rotation

MD simulations provide a powerful tool to study the dynamic behavior of the 1,3-dioxane ring and the internal rotation of the phenyl and diethyl substituents. By simulating the motion of the atoms over time, it is possible to observe conformational transitions, such as ring puckering and the rotation of the substituent groups. These simulations can reveal the flexibility of the ring system and the barriers to internal rotation, offering a more complete picture of the molecule's behavior in solution. nih.gov

Potential Energy Surface (PES) Analysis

A detailed analysis of the Potential Energy Surface (PES) provides a comprehensive understanding of the conformational preferences and isomerization pathways of this compound. Quantum-chemical studies on the PES of related 5-substituted-1,3-dioxanes have revealed the pathways for conformational isomerizations between equatorial and axial chair conformers. researchgate.net

For this compound, the PES would be characterized by local minima corresponding to the stable chair and twist conformers. The transition states connecting these minima represent the energy barriers for conformational changes, such as ring inversion. For example, the isomerization between chair conformers is expected to proceed through intermediate twist forms. researchgate.net The calculated energy barriers for these processes are crucial for understanding the conformational dynamics of the molecule.

An illustrative table of relative energies for different conformers of a 5,5-disubstituted-1,3-dioxane is presented below, based on data for analogous systems. researchgate.netresearchgate.net

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial phenyl) | 0.00 |

| Chair (axial phenyl) | 3.5 |

| 2,5-Twist | 5.2 |

| 1,4-Twist | 6.2 |

These theoretical and computational approaches provide a detailed and multifaceted understanding of the structure, energetics, and dynamics of this compound, complementing and guiding experimental investigations.

Solvent Effects and Solvation Models

The conformational equilibrium and dynamics of 1,3-dioxane derivatives, including this compound, are significantly influenced by the solvent environment. Theoretical and computational studies employ various solvation models to understand and quantify these effects, ranging from implicit continuum models to explicit solvent models.

Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide valuable insights into the bulk electrostatic effects of the solvent on the conformational preferences of the solute. For instance, the conformational energy of a molecule can be calculated in the gas phase and then corrected for solvent effects using a continuum model like the Polarizable Continuum Model (PCM).

Explicit solvation models, on the other hand, involve the inclusion of a specific number of solvent molecules around the solute, forming a solvent shell or cluster. This approach allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. Quantum chemical calculations, for example using Density Functional Theory (DFT) with functionals like PBE or hybrid functionals, and Møller-Plesset perturbation theory (MP2), can be performed on these solute-solvent clusters to obtain a more accurate description of the local solvent effects.

A study on the structurally related 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane demonstrated the utility of a cluster model to estimate the potential barrier to ring interconversion in different solvents. researchgate.net The calculated interconversion barrier was found to match experimental data when a cluster of five methylene (B1212753) chloride molecules was included in the nearest solvation shell of the dioxane derivative. researchgate.net This highlights the importance of considering specific solute-solvent interactions for accurate predictions. The choice of solvent can also influence the relative energies of different conformers. For example, studies on oligo(m-phenylene ethynylene)s have shown that polar solvents can favor more folded conformations. nih.gov In the case of this compound, polar solvents would be expected to have a more pronounced effect on the dipole moment and, consequently, on the conformational equilibrium compared to nonpolar solvents.

The effect of the solvent on the free energy of activation for ring inversion in a related dioxane is illustrated in the table below.

| Solvent | Calculated ΔG≠298 | Experimental ΔG≠298 |

|---|---|---|

| CDCl3 | - | - |

| CD2Cl2 | - | 8.9 |

| DMSO-d6 | - | - |

| C6D6 | - | - |

Note: Specific calculated values for each solvent were not provided in the source, but the study confirmed an effect of the solvent on the activation energy. The experimental value in CD2Cl2 is provided for reference.

Structure-Reactivity and Structure-Conformation Relationships (SRR & SCR)

The reactivity and conformational behavior of this compound are intrinsically linked to its structure. The 1,3-dioxane ring typically adopts a chair conformation, which is the most stable arrangement. nih.gov In this conformation, the substituents at the C2 and C5 positions can occupy either axial or equatorial positions. For 2-phenyl-1,3-dioxane (B8809928) derivatives, the phenyl group generally prefers the equatorial position to minimize steric interactions. nih.gov

The substituents at the C5 position significantly influence the conformational equilibrium of the dioxane ring. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have shown that the preference for the equatorial position increases with the steric bulk of the substituent. researchgate.net The Gibbs free energy difference (ΔG°) between the axial and equatorial conformers is a key parameter in understanding this relationship.

| Substituent (R) | ΔG° (kcal/mol) | Solvent |

|---|---|---|

| Ethyl | 0.8 | CHCl3 |

| tert-Butyl | 1.4–1.8 | CCl4 |

| Phenyl | 1.0 | Et2O |

These values indicate a clear preference for the equatorial conformer. The diethyl groups at the C5 position of this compound would further lock the chair conformation, disfavoring ring inversion.

Furthermore, the electronic nature of substituents on the phenyl ring can modulate the conformational preferences. Studies on anancomeric 2-tert-butyl-5-aryl-1,3-dioxanes have revealed that electron-withdrawing substituents on the phenyl ring decrease the conformational energy of the aryl group, while electron-donating groups increase it. nih.gov This effect is attributed to the tuning of a nonclassical C-H···O hydrogen bond between an ortho-hydrogen of the phenyl ring and a ring oxygen atom of the dioxane. nih.gov This demonstrates a subtle but significant structure-conformation relationship that can be finely tuned.

The stereoelectronic environment of the 1,3-dioxane ring also plays a crucial role in its reactivity. For instance, the regioselective ring opening of 1,3-dioxane acetals is a well-documented process that is highly dependent on the substitution pattern and the reagents used. researchgate.netugent.be While this compound is relatively stable, understanding these structure-reactivity relationships is vital for predicting its behavior in chemical transformations. The hydrolysis of 2-phenyl-1,3-dioxanes, for example, is a reaction whose rate is influenced by the substitution pattern on the dioxane ring. acs.org

Applications in Advanced Organic Synthesis and Materials Science Chemical Utility Focus

5,5-Diethyl-2-phenyl-1,3-Dioxane as a Synthetic Precursor or Building Block

The 1,3-dioxane (B1201747) moiety serves as a robust protecting group for 1,3-diols and carbonyl compounds, a role that is fundamental to its application as a synthetic precursor. The acetal (B89532) linkage is stable under a variety of reaction conditions, yet can be cleaved under acidic conditions to reveal the original functional groups. This characteristic allows for selective transformations at other sites of a molecule.

The 2-phenyl-1,3-dioxane (B8809928) framework is a key intermediate in the synthesis of a variety of complex organic molecules. For instance, derivatives such as 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) are synthesized to be used as precursors in organic syntheses. nih.govresearchgate.net The synthesis of these precursors often involves the condensation of a substituted aldehyde, like benzaldehyde (B42025), with a polyol. nih.govresearchgate.net For example, 2,2-bis(hydroxymethyl)-1,3-propanediol reacts with benzaldehyde to yield 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. nih.govresearchgate.net

These dioxane derivatives can then be further elaborated. For example, they are instrumental in creating chiral derivatives of (1,1,1-trishydroxymethyl) methane (B114726) compounds. acs.org The stability of the dioxane ring allows for chemical manipulation of the functional groups at the 5-position, leading to the construction of intricate molecular architectures. The reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide, for instance, yields a mixture of brominated 1,3-dioxolanes and 1,3-dioxanes, demonstrating the utility of these systems in generating diverse structural motifs.

Furthermore, the general class of 2-R-1,3-dioxanes, derived from functionally substituted aldehydes, has been synthesized and utilized in the search for new aromatic core structures with potential applications in medicinal chemistry, such as multidrug resistance modulators. researchgate.netresearchgate.net

The stereochemical configuration of 2,5,5-trisubstituted-1,3-dioxanes has been a subject of detailed study, with NMR spectroscopy being a key tool in elucidating their conformational preferences. osti.gov The substituents at the C(2) and C(5) positions of the dioxane ring significantly influence the conformational equilibrium. osti.gov This inherent stereochemistry can be leveraged to direct the outcome of subsequent chemical reactions, a cornerstone of asymmetric synthesis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemistry of a reaction. wikipedia.org While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in readily available literature, the principles of stereocontrol demonstrated by related systems are applicable. For example, oxazolidinone auxiliaries, which also feature a heterocyclic ring, are widely used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The steric bulk of the substituents on the oxazolidinone ring directs the approach of reagents, leading to high diastereoselectivity. wikipedia.org

In a similar vein, the fixed chair conformation of the 1,3-dioxane ring in this compound, with the bulky phenyl group preferentially occupying an equatorial position, can create a biased steric environment. nih.govresearchgate.net This can be exploited to control the stereochemistry of reactions at or adjacent to the dioxane ring. The synthesis of chiral 2,2-disubstituted chromans, key structural motifs in bioactive molecules like α-tocopherol, has been achieved with high stereoselectivity using catalytic asymmetric reactions on precursors containing related cyclic ethers. acs.org

Integration into Polymer Architectures and Material Development

The incorporation of dioxane moieties into polymer backbones or as side chains can significantly influence the properties of the resulting materials. The rigidity and defined stereochemistry of the dioxane ring can impart unique characteristics to the polymer.

Dioxane derivatives can be transformed into polymers through several mechanisms. One prominent method is ring-opening polymerization (ROP). Six-membered 1,3-dioxa-2-silacycloalkanes, for example, have been shown to undergo ROP to form well-defined polymers. rsc.org Similarly, the thermal polymerization of phenyl-substituted 1,3-dioxolan-2,4-diones proceeds via a ring-scission process to yield polyesters. capes.gov.br

Another approach is the polymerization of vinyl-substituted dioxane monomers. 2-Vinyl-1,3-dioxane compounds can be produced and subsequently polymerized. google.com Free-radical polymerization of 2-methylene-1,3-dioxane derivatives can lead to either vinyl addition polymers or products of ring-opening, depending on the substituents. elsevierpure.com For instance, while 2-methylene-1,3-dioxane itself gives a significant amount of ring-opened product, fluorinated analogues tend to favor vinyl addition polymerization. elsevierpure.com Copolymers of vinyl acetate (B1210297) and electrophilic trisubstituted ethylenes, such as ring-substituted 2-phenyl-1,1-dicyanoethylenes, have also been synthesized. researchgate.net

The following table summarizes different polymerization approaches for dioxane and related cyclic ether derivatives:

| Monomer Type | Polymerization Method | Resulting Polymer Type | Reference |

| Phenyl-substituted 1,3-dioxolan-2,4-diones | Thermal Polymerization | Polyester | capes.gov.br |

| 2-Methylene-1,3-dioxanes | Free-Radical Polymerization | Poly(ester-co-ether) or Vinyl Polymer | elsevierpure.comacs.org |

| 2-Vinyl-1,3-dioxanes | Not specified, but implied polymerizable | Vinyl Polymer | google.com |

| 1,3-Dioxa-2-silacycloalkanes | Ring-Opening Polymerization | Polysiloxane-based polymer | rsc.org |

| 2-Phenyl-4-methylene-1,3-dioxolane | Photoinitiated Cationic Polymerization | Vinyl Polymer | researchgate.net |

This table presents data for a range of dioxane and dioxolane derivatives to illustrate the polymerization potential of this class of compounds.

The incorporation of rigid cyclic structures like the 1,3-dioxane ring into a polymer is expected to increase the rigidity of the polymer chain and, consequently, its glass transition temperature (Tg). The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov

The presence of a phenyl group, as in this compound, can further elevate the Tg. Studies on conjugated polymers have shown that phenyl-rich backbones have a significantly higher backbone Tg compared to thiophene-rich backbones. uc.edu This is attributed to the inherent rigidity of the phenyl ring. For atactic polystyrene, a common polymer with phenyl side groups, the Tg is approximately 90 °C. wikipedia.org

In copolymers of vinyl acetate and ring-substituted 2-phenyl-1,1-dicyanoethylenes, the high dipolar character of the trisubstituted ethylene (B1197577) monomer unit leads to a substantial decrease in chain mobility and a correspondingly high Tg for the copolymer compared to polyvinyl acetate alone. researchgate.net The effect of side chain structure on the Tg of poly(o-alkylphenyl methacrylate)s has also been investigated, demonstrating that the nature of the ring substituents plays a crucial role in determining the thermal properties of the polymer. uta.cl

The table below illustrates the effect of incorporating phenyl and other bulky groups on the glass transition temperature of polymers.

| Polymer System | Modification | Effect on Glass Transition Temperature (Tg) | Reference |

| Conjugated Polymers | Phenyl-rich vs. Thiophene-rich backbone | Phenyl-rich backbones have a higher Tg | uc.edu |

| Polyvinyl Acetate Copolymers | Copolymerization with 2-phenyl-1,1-dicyanoethylenes | Increased Tg due to decreased chain mobility | researchgate.net |

| Poly(o-alkylphenyl methacrylate)s | Varying alkyl substituents on the phenyl ring | Tg is dependent on the nature of the ring substituents | uta.cl |

| Poly(vinyl butyl ether)s | Isomeric form of the butyl side group | Tg increases with the compactness of the isomer (n-butyl < isobutyl < tert-butyl) | wiley-vch.de |

This table provides examples of how structural modifications, including the presence of phenyl groups, influence the glass transition temperature of various polymers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,5-Diethyl-2-phenyl-1,3-dioxane?

- Methodological Answer : The compound can be synthesized via oxidation or cyclization reactions. For example, analogous dioxane derivatives are synthesized by reacting aldehydes with diols under acidic conditions. In one study, 2-tert-butyl-5-methyl-1,3-dioxane was oxidized using m-chloroperbenzoic acid in methanol to yield stereoisomeric products . Adjusting reaction stoichiometry and temperature (e.g., 0–5°C for exothermic steps) minimizes side reactions. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended.

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- IR Spectroscopy : Compare experimental peaks (e.g., C-O-C stretching at ~1100 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) with reference data for structurally similar dioxanes .